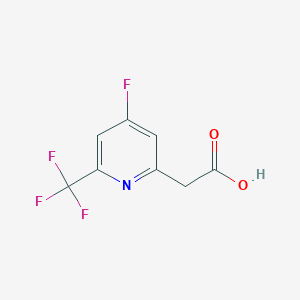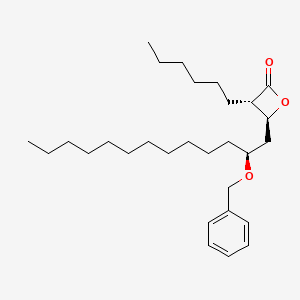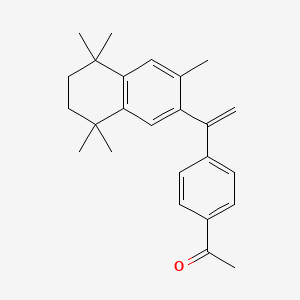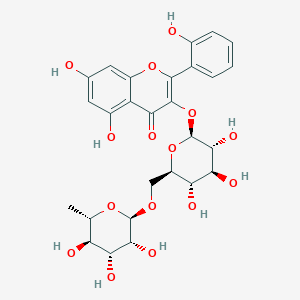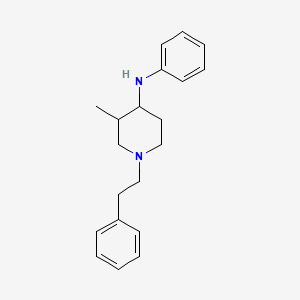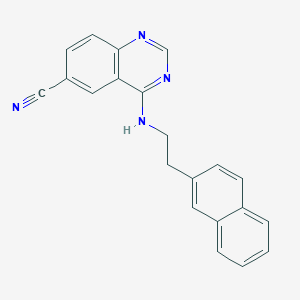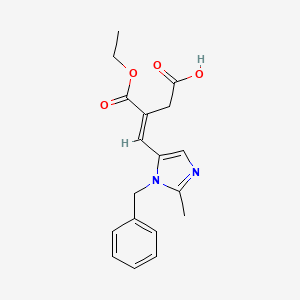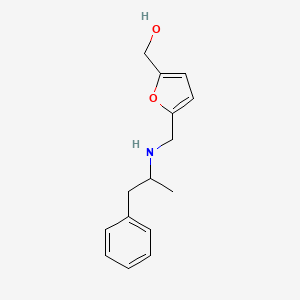
Amphetamine-5-((Methyl)2-furanmethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphetamine-5-((Methyl)2-furanmethanol) is a compound that belongs to the class of substituted amphetamines. It is characterized by the presence of a furan ring attached to the amphetamine backbone, which imparts unique chemical and pharmacological properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-5-((Methyl)2-furanmethanol) typically involves the reaction of amphetamine with 5-methyl-2-furanmethanol under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of Amphetamine-5-((Methyl)2-furanmethanol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Amphetamine-5-((Methyl)2-furanmethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Amphetamine-5-((Methyl)2-furanmethanol) has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical studies and as a precursor in organic synthesis.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Amphetamine-5-((Methyl)2-furanmethanol) involves the stimulation of neurotransmitter release, particularly dopamine and norepinephrine. The compound acts on monoamine transporters, reversing their function and increasing the concentration of neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: A central nervous system stimulant with a similar structure but lacking the furan ring.
Methamphetamine: A more potent stimulant with a similar mechanism of action.
Ephedrine: A naturally occurring compound with similar sympathomimetic effects.
Uniqueness
Amphetamine-5-((Methyl)2-furanmethanol) is unique due to the presence of the furan ring, which imparts distinct chemical properties and potentially different pharmacological effects compared to other amphetamines .
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
[5-[(1-phenylpropan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C15H19NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,12,16-17H,9-11H2,1H3 |
Clé InChI |
GSUCKRLRAUJVBL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
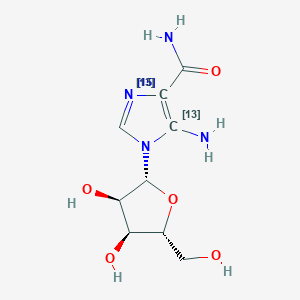
![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
